Plipastatin B 2

Description

Contextual Overview of Microbial Secondary Metabolites and Lipopeptides

Microorganisms are prolific producers of a vast array of chemical compounds, broadly categorized into primary and secondary metabolites. Primary metabolites are essential for the growth and survival of the organism, while secondary metabolites are not directly involved in primary metabolic processes but often confer a selective advantage to the producing organism. These compounds exhibit a remarkable diversity of chemical structures and biological activities. researchgate.net

Among the diverse classes of microbial secondary metabolites, lipopeptides represent a significant and well-studied group. researchgate.net Lipopeptides are molecules that consist of a lipid tail attached to a peptide chain. researchgate.net This amphipathic nature, possessing both hydrophobic (lipid) and hydrophilic (peptide) moieties, is central to their biological function. researchgate.net Bacteria, particularly species from the genus Bacillus, are renowned for their ability to synthesize a wide variety of lipopeptides with potent biological activities. frontiersin.orgnih.gov These activities include antimicrobial, surfactant, and immunomodulatory properties. researchgate.netfrontiersin.org The three major families of lipopeptides produced by Bacillus species are the iturins, surfactins, and fengycins. frontiersin.orgnih.govnih.gov

Identification and Classification of Plipastatin (B1233955) B2 within the Fengycin (B216660) Family

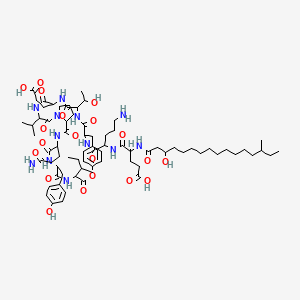

Plipastatin B2 is a member of the fengycin family of cyclic lipopeptides. nih.govasm.orgjuniperpublishers.com The fengycins, and by extension the plipastatins, are characterized by a cyclic decapeptide (a peptide chain of ten amino acids) linked to a β-hydroxy fatty acid chain. asm.orgjuniperpublishers.comresearchgate.net The cyclization is formed by a lactone linkage between the C-terminal amino acid and a tyrosine residue at position 3. juniperpublishers.comresearchgate.net

The nomenclature within the fengycin family can be complex, with "fengycin" and "plipastatin" often used interchangeably in the literature. juniperpublishers.combibliotekanauki.plresearchgate.net The primary distinction between fengycins and plipastatins lies in the stereochemistry (the spatial arrangement of atoms) of the tyrosine residues within the peptide ring. bibliotekanauki.pl Specifically, in plipastatins, the L-form of tyrosine is at position 3 and the D-form is at position 9, whereas in fengycins, the D-form is at position 3 and the L-form is at position 9. bibliotekanauki.pl

The plipastatin family is further subdivided into A and B groups, and then into subgroups 1 and 2. The distinction between plipastatin A and B lies in the amino acid at position 6 of the peptide chain; plipastatin A contains D-Alanine, while plipastatin B contains D-Valine. researchgate.netbibliotekanauki.pl The numerical designation (1 or 2) refers to the type of fatty acid chain attached. Plipastatins A1 and B1 have a 3-(R)-hydroxyhexadecanoic acid, while plipastatins A2 and B2 possess a 14-(S)-methyl-3-(R)-hydroxyhexadecanoic acid. bibliotekanauki.pl Therefore, Plipastatin B2 is characterized by the presence of D-Valine at position 6 and a 14-(S)-methyl-3-(R)-hydroxyhexadecanoic acid chain. bibliotekanauki.plfrontiersin.org

Table 1: Classification of Plipastatin Variants

| Variant | Amino Acid at Position 6 | Fatty Acid Residue |

|---|---|---|

| Plipastatin A1 | D-Alanine | 3-(R)-hydroxyhexadecanoic acid |

| Plipastatin A2 | D-Alanine | 14-(S)-methyl-3-(R)-hydroxyhexadecanoic acid |

| Plipastatin B1 | D-Valine | 3-(R)-hydroxyhexadecanoic acid |

| Plipastatin B2 | D-Valine | 14-(S)-methyl-3-(R)-hydroxyhexadecanoic acid |

Historical Perspective of Plipastatin B2 Research Trajectory

The discovery of plipastatins occurred in the context of a broader search for novel, biologically active compounds from microbial sources. In 1986, a Japanese research group first reported the isolation of plipastatins from Bacillus cereus as inhibitors of phospholipase A2. jst.go.jprjpbcs.com Concurrently, a German team discovered fengycin from Bacillus subtilis as a potent antifungal agent. rjpbcs.com It was later determined that fengycins and plipastatins were closely related, differing primarily in the stereochemistry of their tyrosine residues. bibliotekanauki.plresearchgate.net

Early research focused on the isolation, purification, and structural elucidation of these compounds. jst.go.jp The development of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), has been instrumental in separating and identifying the various isoforms within the plipastatin family, including Plipastatin B2. asm.orgfrontiersin.org

Subsequent research efforts have delved into the biosynthesis of plipastatins, revealing that they are synthesized by large, multi-modular enzymes called non-ribosomal peptide synthetases (NRPSs). frontiersin.orgnih.govresearchgate.net The genes encoding these synthetases, the pps operon, have been identified and characterized, paving the way for genetic engineering approaches to modify and potentially enhance plipastatin production. nih.govresearchgate.netnih.gov

Significance of Plipastatin B2 in Contemporary Biological and Biotechnological Studies

Plipastatin B2, along with other members of the plipastatin and fengycin families, continues to be a subject of intense scientific interest due to its significant biological activities and potential applications.

Antifungal Activity: A primary focus of research is the potent antifungal activity of plipastatins. biorxiv.orgresearchgate.netnih.gov They exhibit inhibitory effects against a broad range of filamentous fungi, including many plant pathogens. jst.go.jpbiorxiv.orgplos.org The proposed mechanism of action involves the disruption of fungal cell membranes, leading to altered permeability, leakage of cellular contents, and ultimately cell death. researchgate.netbiorxiv.org This makes Plipastatin B2 a promising candidate for the development of novel bio-fungicides for agricultural applications. nih.govbiorxiv.orgnih.gov

Biotechnological Production: The complex structure of Plipastatin B2 makes chemical synthesis challenging and economically unfeasible. nih.gov Therefore, a significant area of research is focused on optimizing its production through fermentation of Bacillus species. rjpbcs.comresearchgate.net This includes strain improvement through genetic engineering, such as overexpressing regulatory genes or modifying the biosynthetic gene cluster, and optimizing fermentation conditions. nih.govnih.govresearchgate.net The development of efficient and scalable production methods is crucial for the commercial viability of Plipastatin B2.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Plipastatin A |

| Plipastatin A1 |

| Plipastatin A2 |

| Plipastatin B |

| Plipastatin B1 |

| Plipastatin B2 |

| Fengycin |

| Fengycin A |

| Fengycin B |

| Iturin |

| Surfactin (B1297464) |

| D-Alanine |

| D-Valine |

| L-Tyrosine |

| D-Tyrosine |

| 3-(R)-hydroxyhexadecanoic acid |

Properties

CAS No. |

103955-74-4 |

|---|---|

Molecular Formula |

C75H116N12O20 |

Molecular Weight |

1505.8 g/mol |

IUPAC Name |

5-[[5-amino-1-[[10-(3-amino-3-oxopropyl)-4-butan-2-yl-22-(2-carboxyethyl)-25-(1-hydroxyethyl)-7-[(4-hydroxyphenyl)methyl]-3,6,9,12,18,21,24,27-octaoxo-19-propan-2-yl-2-oxa-5,8,11,17,20,23,26-heptazatricyclo[28.2.2.013,17]tetratriaconta-1(33),30(34),31-trien-28-yl]amino]-1-oxopentan-2-yl]amino]-4-[(3-hydroxy-14-methylhexadecanoyl)amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C75H116N12O20/c1-8-44(5)20-16-14-12-10-11-13-15-17-21-50(90)42-60(92)78-53(33-36-61(93)94)67(98)79-52(22-18-38-76)66(97)82-57-41-48-26-30-51(31-27-48)107-75(106)64(45(6)9-2)85-70(101)56(40-47-24-28-49(89)29-25-47)83-68(99)54(32-35-59(77)91)80-72(103)58-23-19-39-87(58)74(105)63(43(3)4)84-69(100)55(34-37-62(95)96)81-73(104)65(46(7)88)86-71(57)102/h24-31,43-46,50,52-58,63-65,88-90H,8-23,32-42,76H2,1-7H3,(H2,77,91)(H,78,92)(H,79,98)(H,80,103)(H,81,104)(H,82,97)(H,83,99)(H,84,100)(H,85,101)(H,86,102)(H,93,94)(H,95,96) |

InChI Key |

MDGVEJMMQGHRTN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CCCCCCCCCCC(CC(=O)NC(CCC(=O)O)C(=O)NC(CCCN)C(=O)NC1CC2=CC=C(C=C2)OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CCC(=O)O)C(C)C)CCC(=O)N)CC4=CC=C(C=C4)O)C(C)CC)O |

Origin of Product |

United States |

Molecular Architecture and Structural Variability of Plipastatin B 2

Elucidation of the Decapeptide Core Sequence of Plipastatin (B1233955) B2

Specific Amino Acid Composition and Chirality at Key Positions (e.g., D-Valine at Position 6 in Plipastatin B2)

The amino acid sequence of the plipastatinic acids, the linear precursors to plipastatins, is established as: β-Hydroxy fatty acid→L-Glu→D-Orn→L-Tyr→D-allo-Thr→L-Glu→D-Ala(or D-Val)→L-Pro→L-Gln→D-Tyr→L-Ile-OH. jst.go.jp Plipastatins A and B are distinguished by the amino acid at position 6; Plipastatin A contains D-Alanine, while Plipastatin B incorporates D-Valine at this position. bibliotekanauki.plnih.gov The chirality of the amino acids, with several present in their D-configuration, is a notable feature of non-ribosomally synthesized peptides and significantly influences the three-dimensional structure of the molecule. nih.govfrontiersin.org

Table 1: Amino Acid Composition of Plipastatin B2

| Position | Amino Acid | Chirality |

| 1 | Glutamic acid | L |

| 2 | Ornithine | D |

| 3 | Tyrosine | L |

| 4 | allo-Threonine | D |

| 5 | Glutamic acid | L |

| 6 | Valine | D |

| 7 | Proline | L |

| 8 | Glutamine | L |

| 9 | Tyrosine | D |

| 10 | Isoleucine | L |

Intramolecular Cyclization and Lactone Ring Formation

A defining structural feature of Plipastatin B2 is its cyclic nature. nih.gov This is achieved through an intramolecular ester bond, forming a lactone ring. nih.gov Specifically, the carboxyl group of the C-terminal L-Isoleucine at position 10 forms a lactone linkage with the phenolic hydroxyl group of the L-Tyrosine at position 3. jst.go.jpnih.gov This cyclization is a critical step in the biosynthesis of plipastatins and is catalyzed by a thioesterase domain at the end of the non-ribosomal peptide synthetase (NRPS) assembly line. nih.gov The resulting cyclic structure imparts significant conformational stability to the molecule. nih.gov

Characterization of the β-Hydroxy Fatty Acid Side Chain

Attached to the N-terminal L-Glutamic acid of the decapeptide core is a β-hydroxy fatty acid side chain. frontiersin.orgresearchgate.net This lipid moiety is a key contributor to the amphiphilic nature of Plipastatin B2 and plays a crucial role in its interaction with biological membranes.

Variability in Carbon Chain Length (e.g., C14-C21) and Saturation

The β-hydroxy fatty acid side chain of plipastatins exhibits considerable variability in its carbon chain length, ranging from C14 to C21. researchgate.netfrontiersin.org Both saturated and unsaturated fatty acid chains have been identified. nih.govfrontiersin.org For instance, Plipastatin B2 can have fatty acid residues such as 14(S)-methyl-3(R)-hydroxyhexadecanoic acid. jst.go.jp This heterogeneity in the fatty acid component gives rise to a series of closely related plipastatin molecules. nih.gov

Table 2: Examples of Fatty Acid Variability in Plipastatins

| Fatty Acid Type | Carbon Length | Saturation |

| 3(R)-hydroxyhexadecanoic acid | C16 | Saturated |

| 14(S)-methyl-3(R)-hydroxyhexadecanoic acid | C17 (anteiso) | Saturated |

| - | C14-C19 | Saturated and Unsaturated |

Structural Homologues and Analogues of Plipastatin B2

Plipastatin B2 belongs to the broader family of fengycins, which are also cyclic lipodecapeptides produced by Bacillus species. nih.govnih.gov The primary distinction between plipastatins and fengycins lies in the stereochemistry of the tyrosine residues at positions 3 and 9. researchgate.net In plipastatins, these are L-Tyr and D-Tyr, respectively, while in fengycins, the configuration is reversed (D-Tyr and L-Tyr). researchgate.netresearchgate.net

Other structural analogues within the plipastatin family include Plipastatin A, which differs by the substitution of D-Valine with D-Alanine at position 6. nih.gov Furthermore, variations in the fatty acid chain length and saturation lead to a number of other homologues, such as Plipastatin A1, A2, and B1. jst.go.jp The iturins and surfactins are other families of lipopeptides produced by Bacillus that are structurally distinct from the plipastatins but share the general characteristic of being cyclic peptides linked to a fatty acid. frontiersin.org

Differentiation from Plipastatin A Based on Amino Acid Substitution

The primary structural difference between Plipastatin B2 and Plipastatin A lies in a single amino acid substitution at position 6 of the decapeptide chain. nih.govresearchgate.net In Plipastatin A, this position is occupied by a D-Alanine (D-Ala) residue. researchgate.netnih.govresearchgate.net Conversely, Plipastatin B2 incorporates a D-Valine (D-Val) residue at the same position. nih.govresearchgate.netbibliotekanauki.pl This substitution of D-Ala with D-Val is the defining feature that distinguishes the 'B' series of plipastatins from the 'A' series. nih.govresearchgate.netnih.gov

The fatty acid component also contributes to the diversity within the plipastatin family. Plipastatins designated with the number '2', such as Plipastatin B2, possess a 14(S)-methyl-3(R)-hydroxyhexadecanoic acid. bibliotekanauki.plresearchgate.net This is in contrast to the '1' variants, like Plipastatin A1 and B1, which have a 3(R)-hydroxyhexadecanoic acid (β-hydroxypalmitic acid) as the fatty acid residue. bibliotekanauki.plresearchgate.net

| Compound | Amino Acid at Position 6 | Fatty Acid Moiety |

|---|---|---|

| Plipastatin A1 | D-Alanine | 3(R)-hydroxyhexadecanoic acid |

| Plipastatin A2 | D-Alanine | 14(S)-methyl-3(R)-hydroxyhexadecanoic acid |

| Plipastatin B1 | D-Valine | 3(R)-hydroxyhexadecanoic acid |

| Plipastatin B2 | D-Valine | 14(S)-methyl-3(R)-hydroxyhexadecanoic acid |

Comparative Analysis with Fengycin (B216660) Family Members: Structural Distinctions and Similarities

The key structural distinction lies in the stereochemistry (the L and D configuration) of the tyrosine residues at positions 3 and 9 of the peptide chain. d-nb.infobibliotekanauki.plresearchgate.net

Plipastatins : Feature an L-Tyrosine at position 3 and a D-Tyrosine at position 9. d-nb.infobibliotekanauki.plresearchgate.net

Fengycins : Exhibit the reverse configuration, with a D-Tyrosine at position 3 and an L-Tyrosine at position 9. bibliotekanauki.plresearchgate.net

Another point of differentiation is the amino acid at position 8. Plipastatins typically contain a Glutamine (Gln) residue, whereas fengycins may have a Glutamic acid (Glu) at this position. bibliotekanauki.plresearchgate.net

Despite these differences, there are similarities. For instance, Fengycin B, like Plipastatin B, contains a D-Valine residue. jst.go.jp The variation in the fatty acid chain length and branching seen in plipastatins is also characteristic of the fengycin family. sigmaaldrich.commdpi.com

| Structural Feature | Plipastatin B2 | Fengycin Family |

|---|---|---|

| Peptide Length | 10 amino acids | 10 amino acids |

| Core Peptide Sequence | Glu-Orn-L-Tyr-Thr-Glu-D-Val-Pro-Gln-D-Tyr-Ile | Varies, e.g., Fengycin A: Glu-Orn-D-Tyr-Thr-Glu-D-Ala-Pro-Glu-L-Tyr-Ile |

| Stereochemistry at Tyr3 | L-form | D-form |

| Stereochemistry at Tyr9 | D-form | L-form |

| Amino Acid at Position 6 | D-Valine | D-Alanine (Fengycin A), D-Valine (Fengycin B) |

| Amino Acid at Position 8 | Glutamine (Gln) | Glutamic acid (Glu) or Glutamine (Gln) |

| Cyclization | Lactone bond (Tyr3-Ile10) | Lactone bond (Tyr3-Ile10) |

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation

The precise structure of Plipastatin B2 and its analogues is determined through a combination of sophisticated analytical techniques. These methods are essential for distinguishing between closely related isomers and confirming the molecular architecture.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a fundamental tool for the separation and purification of plipastatins from complex mixtures produced by Bacillus cultures. nih.govplos.org This technique separates the different lipopeptide variants, allowing for their individual analysis. plos.org

Mass Spectrometry (MS): Mass spectrometry is critical for determining the molecular weight and amino acid sequence of Plipastatin B2.

Electrospray Ionization (ESI-MS): This soft ionization technique is used to generate molecular ions of the lipopeptides with minimal fragmentation. nih.govplos.org For Plipastatin B2, a protonated molecule [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of approximately 1490.8266. frontiersin.org

Tandem Mass Spectrometry (MS/MS): Techniques like Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD) are used to fragment the isolated molecular ion. nih.govplos.orgfrontiersin.org The analysis of the resulting fragment ions (such as the b- and y-ions) allows for the deduction of the amino acid sequence. nih.govfrontiersin.org Specific diagnostic reporter ions in the tandem mass spectra can be used to confirm the presence of valine at position 6 and to differentiate between isomers. frontiersin.org High-resolution mass spectrometers, such as Orbitrap systems, provide highly accurate mass measurements, which aids in determining the elemental composition. frontiersin.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the definitive, detailed three-dimensional structure of the molecule in solution.

¹H and ¹⁵N NMR: The signals from proton (¹H) and nitrogen-15 (B135050) (¹⁵N) nuclei are unambiguously assigned to specific atoms within the molecule. nih.govresearchgate.net This requires advanced NMR experiments, often on isotopically labeled samples (e.g., U-¹⁵N plipastatins). nih.govresearchgate.net

Structural Restraints: By analyzing various NMR parameters, researchers can calculate a set of structural restraints, such as distances between atoms and bond angles. nih.govresearchgate.net These restraints are then used to compute the final three-dimensional structure. NMR studies have shown that plipastatins adopt a well-defined structure in solution, which is stabilized by specific hydrogen bonds and includes a type I β-turn involving residues 6 through 9. nih.govresearchgate.net

Together, these chromatographic and spectroscopic methods provide a comprehensive toolkit for the unambiguous structural confirmation of Plipastatin B2, enabling its clear differentiation from Plipastatin A and other members of the fengycin family. nih.govresearchgate.netplos.org

Biosynthetic Pathways and Genetic Regulation of Plipastatin B 2 Production

Non-Ribosomal Peptide Synthetase (NRPS) System for Plipastatin (B1233955) B 2 Biosynthesis

Plipastatins are assembled by a modular enzymatic assembly line, a hallmark of non-ribosomal peptide synthesis. nih.govfrontiersin.org This system allows for the incorporation of non-proteinogenic amino acids and modifications, leading to a structurally diverse final product. nih.gov The entire assembly line for plipastatin is composed of five distinct, large NRPS enzymes that work in a coordinated, sequential manner. nih.govresearchgate.net

The genetic foundation for plipastatin synthesis is the ppsABCDE operon. nih.govfrontiersin.orgresearchgate.net This large polycistronic gene cluster, approximately 38.4 kb in Bacillus subtilis 168, encodes the five multifunctional peptide synthetases required for assembling the plipastatin molecule. acs.orgresearchgate.net These genes, ppsA, ppsB, ppsC, ppsD, and ppsE, are transcribed from the PppsA promoter. mdpi.com The organization of the operon follows a colinearity rule, where the sequence of genes and their internal modules corresponds to the sequence of amino acids in the final peptide product. nih.govacs.org

The plipastatin synthetase is organized into ten modules distributed across the five Pps proteins. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. nih.govresearchgate.net Communication-mediating (COM) domains are located at the termini of the NRPS subunits and are essential for ensuring the correct transfer of the growing peptide chain between the different enzymes in the assembly line. frontiersin.orgresearchgate.net

Table 1: Structure of the Plipastatin (ppsABCDE) Biosynthetic Operon

| Gene | Encoded NRPS Subunit | Approximate Protein Size (kDa) | Number of Modules | Function |

|---|---|---|---|---|

| ppsA | PpsA | 289 | 2 | Initiates synthesis and incorporates the first two amino acids. nih.govresearchgate.net |

| ppsB | PpsB | 290 | 2 | Incorporates the third and fourth amino acids. nih.govresearchgate.net |

| ppsC | PpsC | 287 | 2 | Incorporates the fifth and sixth amino acids. nih.govresearchgate.net |

| ppsD | PpsD | 407 | 3 | Incorporates the seventh, eighth, and ninth amino acids. nih.govresearchgate.net |

| ppsE | PpsE | 145 | 1 | Incorporates the final amino acid and facilitates cyclization/release. nih.govresearchgate.net |

The five NRPS subunits (PpsA, PpsB, PpsC, PpsD, and PpsE) function as a cohesive assembly line. nih.gov Each subunit contains a specific number of modules that correspond to the amino acids being added to the peptide. The decapeptide chain of plipastatin is L-Glu – D-Orn – L-Tyr – D-Thr – L-Glu – D-Ala/D-Val – L-Pro –L-Gln – D-Tyr – L-Ile. d-nb.info Plipastatin B variants contain D-Valine at position 6. nih.govbibliotekanauki.pl Disruption of any of these subunits, for instance ppsD, results in the complete loss of plipastatin production. bioinformation.net

The assembly process is sequential:

PpsA : Initiates the process by incorporating L-Glutamic acid and D-Ornithine.

PpsB : Continues the chain by adding L-Tyrosine and D-Threonine.

PpsC : Adds L-Glutamic acid and, for Plipastatin B2, D-Valine.

PpsD : Is the largest subunit and is responsible for incorporating L-Proline, L-Glutamine, and D-Tyrosine.

PpsE : Adds the final amino acid, L-Isoleucine, and its terminal thioesterase (TE) domain catalyzes the release and cyclization of the final lipopeptide. nih.gov

Table 2: Amino Acid Incorporation by Pps Subunits for Plipastatin B

| NRPS Subunit | Module | Amino Acid Incorporated |

|---|---|---|

| PpsA | 1 | L-Glu |

| 2 | D-Orn | |

| PpsB | 3 | L-Tyr |

| 4 | D-Thr | |

| PpsC | 5 | L-Glu |

| 6 | D-Val | |

| PpsD | 7 | L-Pro |

| 8 | L-Gln | |

| 9 | D-Tyr | |

| PpsE | 10 | L-Ile |

Comprehensive Analysis of the ppsABCDE Operon and its Constituent Modules

Enzymatic Machinery and Post-Translational Modifications

The functionality of the NRPS machinery is critically dependent on post-translational modifications and the precise catalytic activity of its constituent domains.

The large NRPS enzymes are synthesized as inactive precursors, or apoenzymes. nih.govresearchgate.netresearchgate.net Their activation into functional holoenzymes is a crucial post-translational modification catalyzed by a 4'-phosphopantetheinyl transferase (PPTase), encoded by the sfp gene. d-nb.infonih.govasm.org The Sfp enzyme transfers the 4'-phosphopantetheinyl moiety from Coenzyme A to a conserved serine residue within each peptidyl carrier protein (PCP) domain of the NRPS subunits. nih.govuniprot.orgdrugbank.com This modification provides the flexible phosphopantetheinyl arm necessary to tether the activated amino acids and the growing peptide chain, allowing for their transfer between the catalytic domains of the NRPS modules. acs.org Strains of B. subtilis like 168 have a naturally inactive sfp gene and are therefore unable to produce plipastatin or surfactin (B1297464) unless a functional copy of the gene is introduced. d-nb.inforesearchgate.netnih.gov

The synthesis of the peptide backbone of Plipastatin B2 occurs through a coordinated series of reactions within each NRPS module. This process bypasses the need for mRNA and ribosomes. nih.gov

Amino Acid Activation: Each module contains an adenylation (A) domain, which is responsible for selecting a specific amino acid and activating it. mdpi.com This activation is a two-step process where the A-domain uses adenosine (B11128) triphosphate (ATP) to adenylate the amino acid's carboxyl group, forming a high-energy aminoacyl-AMP intermediate and releasing pyrophosphate. wikipedia.org

Thiolation: The activated amino acid is then transferred to the thiol group of the 4'-phosphopantetheinyl arm of the adjacent peptidyl carrier protein (PCP) or thiolation (T) domain within the same module. acs.org

Peptide Bond Formation: The formation of the peptide bond itself is catalyzed by the condensation (C) domain. mdpi.comlibretexts.orgbioninja.com.au The C-domain facilitates the nucleophilic attack of the amino group of the incoming amino acid (tethered to its own PCP domain) on the thioester carbonyl of the growing peptide chain (held by the PCP domain of the preceding module). ekb.eg This elongates the peptide by one residue and transfers the elongated chain to the downstream PCP domain. acs.org This cycle of condensation, chain translocation, and loading of the next amino acid continues until the full decapeptide is assembled.

Function of 4'-Phosphopantetheinyl Transferase (Sfp) in NRPS Activation

Regulatory Networks Governing Plipastatin B 2 Biosynthesis

The production of Plipastatin B2 is not constitutive but is tightly controlled by complex regulatory networks that integrate signals related to cell density, growth phase, and environmental stress.

Global Regulators: The transition state regulator AbrB acts as a repressor of the pps operon during the exponential growth phase. mdpi.comresearchgate.net Its repression is lifted as the cells enter the stationary phase, allowing for plipastatin synthesis. researchgate.net

Two-Component Systems: The DegS-DegU two-component system plays a positive regulatory role. jmb.or.kr The response regulator DegU , particularly in its phosphorylated state (DegU-P), stimulates the expression of the pps operon. nih.govresearchgate.netresearchgate.net The expression of the pleiotropic regulator DegQ enhances the activity of the DegU-P pathway, leading to increased plipastatin biosynthesis. d-nb.infonih.govjmb.or.kr

Quorum Sensing: The ComQXPA quorum-sensing system can also regulate plipastatin production. acs.org This system allows bacterial cells to coordinate gene expression based on population density. Engineering this system to control the pps promoter has been shown to dramatically increase plipastatin yields, indicating its role in coordinating production at a community level. acs.org

Cross-regulation: There appears to be a link between the regulation of plipastatin and surfactin biosynthesis. Deletion of the surfactin (srf) operon has been observed to negatively impact plipastatin production, suggesting a complex interplay and shared regulatory components between these two lipopeptide synthesis pathways. researchgate.net

Compound Reference Table

Role of Pleiotropic Regulators (e.g., DegQ, DegU-P Pathway)

The biosynthesis of Plipastatin B2 is significantly influenced by pleiotropic regulators, which are master switches that control a wide array of cellular processes. Among the most critical are DegQ and the DegS-DegU two-component system.

The DegS-DegU system acts as a molecular sensor and transducer. DegS is a sensor kinase that, upon receiving specific environmental or cellular signals, phosphorylates its partner response regulator, DegU. The phosphorylated form, DegU-P, is the active transcription factor. The level of DegU-P is a key determinant in the expression of genes related to various cellular functions, including the production of secondary metabolites like plipastatins.

DegQ is a protein that stimulates the autophosphorylation of DegS, thereby increasing the pool of active DegU-P. nih.govfrontiersin.org In Bacillus subtilis, the expression of the degQ gene has a direct positive effect on the synthesis of plipastatins. nih.govresearchgate.net Studies have shown that a fully expressed degQ gene can double the production of plipastatin by stimulating the DegU-P regulatory pathway, which in turn positively controls the ppsABCDE operon responsible for plipastatin synthesis. researchgate.netnih.govresearchgate.net Conversely, a mutation in the degQ promoter region that reduces its expression leads to a significant decrease in plipastatin production. nih.gov For instance, deletion of degQ in B. subtilis DSM10T resulted in a fivefold decrease in plipastatin production. nih.gov This highlights the critical role of the DegQ-DegU-P signaling cascade in activating the biosynthetic machinery for Plipastatin B2.

It has been demonstrated that the ComQXPA quorum-sensing system is also involved in the transcription of the pleiotropic regulator DegQ. biorxiv.org This suggests an intricate regulatory network where cell-density dependent signals can influence the production of degradative enzymes and plipastatins through the DegQ-DegU pathway. biorxiv.org

Table 1: Effect of DegQ on Plipastatin and Surfactin Production in B. subtilis Strains

| Strain | Genetic Modification | Change in Plipastatin Titer | Change in Surfactin Titer | Reference |

| JABs24 | Unaffected degQ expression | Sixfold increase | ~25% decrease | nih.gov |

| DSM10T | degQ deletion | Fivefold decrease | Threefold increase | nih.gov |

| 168 expressing lpa-8 | Introduction of degQ from YB8 | 10-fold increase | Not specified | nih.gov |

Quorum-Sensing Systems (e.g., ComQXPA) and Their Influence on Production

Quorum-sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and coordinate gene expression. In Bacillus species, the ComQXPA system is a key QS circuit that plays a significant role in regulating the production of secondary metabolites, including plipastatins. nih.govresearchgate.net

The ComQXPA system consists of ComQ, a protein involved in the processing of the ComX pheromone; ComX, the signaling peptide itself; ComP, a sensor histidine kinase; and ComA, a response regulator. biorxiv.org As the bacterial population grows, the extracellular concentration of ComX increases. Once a threshold concentration is reached, ComX binds to and activates ComP, which then phosphorylates ComA. Phosphorylated ComA (ComA-P) is a transcription factor that activates the expression of target genes, including those involved in surfactin production (srfA operon) and, as research suggests, indirectly influences plipastatin synthesis. biorxiv.orgfrontiersin.org

Recent studies have demonstrated a direct link between the ComQXPA system and plipastatin production. By replacing the natural promoter of the plipastatin operon with a QS promoter regulated by the ComQXPA system, researchers were able to achieve dynamic regulation of plipastatin synthesis. nih.govresearchgate.net This strategy led to a 3.5-fold increase in plipastatin yield. nih.govresearchgate.net Further integration of the ComQXPA system into a plipastatin mono-producing strain resulted in a record-high yield of 3850 mg/L. nih.govresearchgate.net This indicates that the ComQXPA system can be effectively harnessed to drive high-level production of plipastatin. nih.govresearchgate.net

The influence of the ComQXPA system on plipastatin production is thought to be mediated, at least in part, through its regulation of degQ. biorxiv.org ComA-P can activate the expression of degQ, thereby feeding into the DegU-P pathway and enhancing the transcription of the pps operon. biorxiv.org This highlights a sophisticated regulatory architecture where cell density information is integrated to control the output of antifungal compounds.

Promoter Elements and Transcriptional Control of the pps Operon

The biosynthesis of Plipastatin B2 is encoded by the pps operon, which in B. subtilis is comprised of the genes ppsABCDE. researchgate.netnih.gov The expression of this operon is under the control of a specific promoter region, Ppps, which is recognized by the cellular transcriptional machinery.

To overcome the limitation of the weak native promoter, metabolic engineering strategies have focused on replacing Ppps with stronger, constitutive promoters. For instance, substituting Ppps with the strong constitutive promoter Pveg resulted in an approximately fivefold enhancement of plipastatin production in an engineered B. subtilis strain. researchgate.netnih.gov Similarly, replacing the native promoters of both the plipastatin operon and the sfp gene (which is essential for the post-translational activation of the synthetase enzymes) with the constitutive promoter P43 led to significant increases in plipastatin titers. nih.gov

Interestingly, a combination of enhancing the DegU-P pathway (through degQ expression) and promoter replacement did not always result in an additive increase in plipastatin yield. researchgate.netnih.gov This suggests the presence of other regulatory bottlenecks or limiting factors within the biosynthetic pathway. Furthermore, the deletion of the surfactin operon (srfAA-AD) has been observed to lead to a loss or significant decrease in plipastatin production, indicating a complex interplay and potential cross-regulation between the biosynthetic pathways of different lipopeptides. researchgate.netnih.gov

Precursor Supply and Metabolic Flux Engineering

The synthesis of Plipastatin B2, like other non-ribosomally synthesized peptides, is heavily dependent on the intracellular availability of its building blocks: amino acids and fatty acids. researchgate.net Therefore, metabolic engineering strategies aimed at increasing the supply of these precursors are crucial for enhancing production. escholarship.org

Optimization of Amino Acid Precursors (e.g., Ornithine)

The peptide backbone of Plipastatin B2 is assembled from specific amino acids. One of the key amino acid precursors is ornithine. Supplementation of the growth medium with ornithine has been shown to cause a higher production of plipastatin in mono-producer strains of B. subtilis. researchgate.netnih.gov This suggests that the endogenous supply of ornithine can be a rate-limiting step in the biosynthesis of plipastatin.

These findings point towards the potential of targeting the metabolic flux towards ornithine synthesis as a promising strategy to further enhance plipastatin production. researchgate.netnih.gov This could involve overexpressing key enzymes in the ornithine biosynthetic pathway or knocking out competing pathways that divert precursors away from ornithine synthesis.

Modulation of Fatty Acid Synthesis Pathways (e.g., birA, acs, accACD, lcfA)

The lipid moiety of Plipastatin B2 is a β-hydroxy fatty acid, which is derived from the cell's fatty acid synthesis pathways. nih.gov Engineering these pathways to increase the pool of fatty acid precursors is another effective strategy to boost plipastatin production.

Several genes are involved in the regulation and catalysis of fatty acid synthesis. The biotin (B1667282) protein ligase, encoded by the birA gene, is essential for the activity of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. Acetyl-CoA synthetase (acs) is responsible for the conversion of acetate (B1210297) to acetyl-CoA, a primary building block for fatty acids. nih.gov The accACD genes encode the subunits of the acetyl-CoA carboxylase itself. Overexpression of birA, acs, and accACD in B. subtilis has been shown to increase plipastatin production. researchgate.net

Furthermore, the long-chain fatty acid-CoA ligase, encoded by the lcfA gene, plays a role in activating fatty acids for their incorporation into the lipopeptide structure. Overexpression of lcfA has been demonstrated to significantly increase the yield of plipastatin. nih.gov Co-overexpression of lcfA with other genes, such as the efflux transporter yoeA, can have a synergistic effect, leading to even higher production levels. nih.gov

Table 2: Genetic Targets for Enhancing Fatty Acid Precursor Supply for Plipastatin Production

| Gene(s) | Encoded Protein/Function | Effect of Overexpression on Plipastatin Production | Reference |

| birA, acs, accACD | Biotin protein ligase, Acetyl-CoA synthetase, Acetyl-CoA carboxylase | 1.37-fold increase | researchgate.net |

| lcfA | Long-chain fatty acid-CoA ligase | 105% increase | nih.gov |

Host Organism Considerations in Plipastatin B2 Production

The choice of the host organism is a critical factor in the efficient production of Plipastatin B2. Bacillus subtilis is the natural producer of plipastatins and is generally considered a good host for their production due to its GRAS (Generally Recognized As Safe) status and its well-characterized genetics and physiology. nih.govfrontiersin.org

Several strains of B. subtilis have been utilized and engineered for plipastatin production, including the laboratory workhorse strain 168 and its derivatives, as well as wild-type isolates like DSM10T and JABs24. nih.govnih.gov However, wild-type strains often produce a mixture of different lipopeptides, such as surfactin and fengycin (B216660), which can complicate downstream processing and purification of plipastatin. nih.gov

Therefore, a significant effort in metabolic engineering has been directed towards the development of plipastatin mono-producing strains. researchgate.netnih.gov This is typically achieved by deleting the gene clusters responsible for the synthesis of other lipopeptides. For example, deleting the surfactin operon (srfA) is a common strategy to create a plipastatin-focused production host. researchgate.netnih.gov

Furthermore, the genetic background of the host strain can have a profound impact on its suitability for plipastatin production. For instance, some strains may have mutations that impair plipastatin synthesis, such as a defective sfp gene, which encodes the 4'-phosphopantetheinyl transferase required for the activation of the non-ribosomal peptide synthetases. researchgate.netnih.gov Repairing such defects is a prerequisite for efficient plipastatin production. researchgate.netnih.gov

The development of genome-reduced Bacillus subtilis strains is another promising avenue. researchgate.net By removing non-essential genes, the metabolic burden on the cell can be reduced, and more resources can be channeled towards the production of the desired compound.

Ultimately, the ideal host organism for Plipastatin B2 production would be a genetically stable, high-yielding, mono-producing strain that is amenable to large-scale fermentation processes. The ongoing efforts in synthetic biology and metabolic engineering of Bacillus subtilis are continuously bringing us closer to this goal.

Identification of Key Producer Strains (e.g., Bacillus subtilis isolates)

Plipastatin B2 is produced by several species of Bacillus, with Bacillus subtilis being the most extensively studied. bibliotekanauki.pl Different isolates and strains exhibit varying capacities for plipastatin production. Early research identified Bacillus cereus BMG302-fF67 as a producer of plipastatins. jst.go.jp However, much of the research into the genetic regulation and enhancement of production has focused on Bacillus subtilis and the closely related Bacillus amyloliquefaciens.

Key producer strains mentioned in research include B. subtilis 168, a common laboratory strain that possesses the necessary gene cluster but has mutations that typically prevent production. nih.govnih.gov Other notable strains are B. subtilis 3NA, P5_B1, KCTC1028, F29-3, and PB2-L, as well as B. amyloliquefaciens strains like FZB42 and HYM12. bibliotekanauki.plnih.govbiorxiv.orgjmb.or.krnih.govnih.gov These strains serve as both natural producers and chassis organisms for genetic engineering aimed at overproducing plipastatins. nih.govmdpi.comnih.gov

Below is a table of key bacterial strains identified as producers of plipastatins, including Plipastatin B2.

Interactive Data Table: Key Producer Strains of Plipastatin

| Strain | Species | Key Characteristics | Reference(s) |

| P5_B1 | Bacillus subtilis | Wild-type strain that produces Plipastatin B2, along with other plipastatin and surfactin isoforms. | biorxiv.org |

| 168 | Bacillus subtilis | Model laboratory strain. Contains the plipastatin synthetase operon (ppsABCDE) but has a defective sfp gene and a mutation in the degQ promoter, making it unable to produce plipastatins without genetic modification. | bibliotekanauki.plnih.govnih.gov |

| 3NA | Bacillus subtilis | A hybrid strain derived from B. subtilis W23 and 168. It is a sporulation-deficient strain with an inactive sfp gene, often used for genetic engineering of plipastatin production. | nih.govresearchgate.net |

| KCTC1028 | Bacillus subtilis | A wild-type strain whose plipastatin production can be increased through genetic modification of the degU gene. | jmb.or.kr |

| BMG302-fF67 | Bacillus cereus | Strain from which plipastatins were originally isolated and purified. | jst.go.jp |

| HYM12 | Bacillus amyloliquefaciens | The source of the plipastatin biosynthesis gene cluster used for heterologous expression in B. subtilis. | nih.gov |

| M-24 | Bacillus subtilis | A mono-producing strain engineered for high-yield plipastatin production. | mdpi.comnih.gov |

| PB2-L | Bacillus subtilis | An engineered strain used to study the combinatorial synthesis of novel lipopeptides by modifying the plipastatin NRPS complex. | nih.gov |

| FZB42 | Bacillus amyloliquefaciens | A well-known plant-growth-promoting bacterium that possesses a fengycin/plipastatin operon similar to that of B. subtilis 168. | bibliotekanauki.pl |

Genetic Basis for Variation in this compound Production Across Strains

Variations in Plipastatin B2 production among different bacterial strains are directly linked to the presence, expression, and regulation of specific genes and operons. The core of plipastatin synthesis is a non-ribosomal peptide synthetase (NRPS) complex encoded by the ppsABCDE operon, which spans approximately 38 kb. nih.govresearchgate.net However, the functionality of this operon is dependent on several other genetic factors.

A critical gene is sfp, which encodes a 4'-phosphopantetheinyl transferase. This enzyme is essential for the post-translational modification that converts the NRPS enzymes from their inactive apo-forms to their active holo-forms. Strains like B. subtilis 168 and 3NA possess a defective sfp gene, rendering them incapable of producing plipastatins and other lipopeptides like surfactin. nih.gov Restoration of a functional sfp gene is a prerequisite for production in these strains. researchgate.net

The expression of the ppsABCDE operon is controlled by a complex regulatory network. The DegU-DegS two-component system is a key positive regulator. jmb.or.krresearchgate.net The gene degQ enhances the phosphorylation of the response regulator DegU, which in turn activates the transcription of the pps operon. nih.gov Some strains, such as B. subtilis 168, have a single base mutation in the promoter region of degQ, leading to low expression and consequently, poor plipastatin biosynthesis. nih.govresearchgate.net Overexpressing a functional degQ from another strain, like B. subtilis DSM10T, has been shown to double plipastatin production. researchgate.net Conversely, the global regulator AbrB represses the pps operon during the exponential growth phase; deleting the abrB gene can therefore lead to increased yields. mdpi.comresearchgate.net

Further variation arises from the strength of the native promoter of the pps operon (Ppps). This promoter is relatively weak. nih.gov Genetic engineering efforts have shown that replacing Ppps with strong, constitutive promoters, such as Pveg or P43, can enhance production by approximately fivefold. nih.govmdpi.comresearchgate.net Similarly, employing quorum-sensing promoters has also been successful in boosting yields. nih.gov

Interestingly, the production of another lipopeptide, surfactin, appears to be linked to plipastatin synthesis. Deletion of the surfactin synthetase operon (srfAA-AD) unexpectedly resulted in a complete loss or significant reduction of plipastatin production, suggesting that the surfactin synthetase or one of its components may act as a positive regulator for plipastatin production through an unknown mechanism. researchgate.netresearchgate.net

Finally, the availability of precursors and the efficiency of product export contribute to production variability. Overexpression of genes involved in fatty acid synthesis or supplementation with the precursor amino acid ornithine can increase yields. nih.govmdpi.comresearchgate.net A specific efflux transporter, YoeA, has been identified as a major exporter for plipastatin, and its overexpression significantly enhances the final secreted titer. mdpi.com

Interactive Data Table: Genetic Factors Influencing Plipastatin B2 Production

| Gene/Regulator | Type | Function/Role in Plipastatin B2 Production | Effect of Modification | Reference(s) |

| ppsABCDE | Biosynthetic Gene Cluster (Operon) | Encodes the multi-enzyme non-ribosomal peptide synthetase (NRPS) complex that assembles the plipastatin peptide backbone. | Deletion abolishes production. Heterologous expression enables production in a new host. | nih.govnih.govresearchgate.net |

| sfp | Post-translational Modification Enzyme | Encodes 4'-phosphopantetheinyl transferase, which activates the NRPS enzymes. | Inactivation in strains like B. subtilis 168 prevents production. Introducing a functional copy restores synthesis. | nih.govnih.gov |

| degQ | Positive Regulator | Stimulates the DegS/DegU two-component system, which activates the pps operon promoter. | Overexpression or repair of a mutated version increases production. | nih.govjmb.or.krresearchgate.net |

| degU | Positive Regulator (Response Regulator) | When phosphorylated, directly activates transcription of the pps operon. | A specific point mutation (degU32(Hy)) can increase pps operon expression. | jmb.or.krresearchgate.net |

| AbrB | Negative Regulator | A transition state regulator that represses the pps operon during the exponential growth phase. | Deletion increases plipastatin yield. | mdpi.comresearchgate.net |

| Ppps | Native Promoter | The natural promoter for the ppsABCDE operon. | It is relatively weak. Replacement with strong constitutive promoters (e.g., Pveg, P43) significantly boosts production. | nih.govmdpi.comresearchgate.net |

| srfAA-AD | Biosynthetic Gene Cluster (Operon) | Encodes the surfactin synthetase. | Its deletion unexpectedly leads to a significant decrease or loss of plipastatin production, suggesting a positive cross-regulatory role. | nih.govresearchgate.net |

| ComQXPA | Quorum-Sensing System | Can be engineered to dynamically regulate and increase plipastatin production. | Integration of the system and a modified promoter increased yields significantly. | nih.gov |

| yoeA | Efflux Transporter | A MATE (multidrug and toxic compound extrusion) family transporter that acts as the major exporter for plipastatin. | Overexpression significantly increases the secreted yield, while knockout decreases it. | mdpi.com |

Mechanistic Investigations into the Biological Activities of Plipastatin B 2

Antifungal Mechanisms of Action

The antifungal efficacy of Plipastatin (B1233955) B2 stems from its ability to disrupt fungal cell integrity and interfere with essential cellular functions.

Interactions with Fungal Cell Membranes: Pore Formation and Disruption of Integrity

The primary mode of action for Plipastatin B2, like other cyclic lipopeptides, involves a direct interaction with the fungal cell membrane. googleapis.com These lipopeptides are known to create transmembrane channels, leading to the leakage of vital ions from the fungal cell. googleapis.com This disruption of the membrane's structural and functional integrity is a key factor in its antifungal effect. The lipophilic fatty acid portion of the molecule facilitates its insertion into the lipid bilayer of the fungal membrane, while the cyclic peptide portion contributes to the formation of pores. This action compromises the cell's ability to maintain osmotic balance and essential ion gradients, ultimately leading to cell death. biorxiv.org

Effects on Fungal Cell Walls and Cytoskeleton

While the primary target is the cell membrane, the disruptive effects of Plipastatin B2 can indirectly impact the cell wall and cytoskeleton. The loss of membrane integrity and turgor pressure can lead to secondary effects on the cell wall's structural stability. The leakage of cytoplasm and disruption of cellular organization can also interfere with the normal functioning of the cytoskeleton, which is crucial for maintaining cell shape, growth, and division.

Inhibition of Key Fungal Enzymes (e.g., Phospholipase A2)

Plipastatins, including Plipastatin B2, were initially identified as inhibitors of phospholipase A2. google.comepo.org Specifically, they were found to inhibit porcine pancreatic phospholipase A2. google.com This enzyme plays a crucial role in the hydrolysis of phospholipids, which are key components of cell membranes. By inhibiting phospholipase A2, Plipastatin B2 can interfere with membrane turnover and repair processes in fungi, further contributing to membrane damage. The inhibition of this enzyme disrupts the signaling pathways and cellular processes that are dependent on the products of phospholipid metabolism.

Morphological Alterations in Fungal Hyphae and Spores

The disruptive action of Plipastatin B2 at the cellular level manifests as significant morphological changes in fungal structures. Treatment with this lipopeptide can lead to abnormalities in the hyphae, such as swelling, distortion, and cytoplasmic leakage. These alterations disrupt the normal growth and branching patterns of the fungus, hindering its ability to colonize substrates. Similarly, fungal spores can be affected, with potential damage to their protective layers and a reduction in their viability and germination capacity.

Spectrum of Antifungal Activity Against Diverse Fungal Pathogens

Plipastatin B2 has demonstrated a broad spectrum of activity against various plant pathogenic fungi. epo.org Research has shown its inhibitory effects against fungi such as Botrytis, Pyricularia, and Alternaria. google.com Its efficacy against a range of fungal pathogens makes it a compound of interest for applications in agriculture as a biocontrol agent. The production of plipastatins by certain strains of Bacillus subtilis contributes to their ability to suppress fungal diseases in plants. biorxiv.org

Table 1: Antifungal Activity of Plipastatin B2 and Related Compounds

Antibacterial Mechanisms of Action

Information regarding the specific antibacterial mechanisms of Plipastatin B2 is limited in the available scientific literature. While some related compounds produced by Bacillus species are known to have antibacterial properties, the direct action of Plipastatin B2 against bacteria is not as thoroughly investigated as its antifungal effects. googleapis.com Some reports suggest that combinations of lipopeptides, including plipastatins, produced by Bacillus subtilis strains exhibit antibacterial activity. google.com However, the precise contribution and mechanism of Plipastatin B2 in this context require further elucidation.

Table 2: Chemical Compounds Mentioned

Membrane Disruption in Target Bacterial Cells

Plipastatin B2, a member of the plipastatin family of lipopeptides, exerts its antibacterial effects primarily through the disruption of bacterial cell membranes. biorxiv.org This mechanism is rooted in the amphiphilic nature of the molecule, which consists of a hydrophilic peptide ring and a hydrophobic fatty acid chain. This structure allows Plipastatin B2 to interact with the lipid bilayer of bacterial membranes, leading to pore formation and a subsequent increase in membrane permeability. biorxiv.org This disruption of the membrane integrity can cause the leakage of essential ions and metabolites from the cytoplasm, ultimately resulting in bacterial cell death. biorxiv.org The mode of action, involving the creation of transmembrane channels, has been noted as a characteristic of cyclic lipopeptides like plipastatins. google.comgoogleapis.com

Interference with Bacterial Quorum Sensing Systems

Beyond direct membrane disruption, there is evidence to suggest that plipastatins, including Plipastatin B2, can interfere with bacterial communication systems known as quorum sensing (QS). frontiersin.org Quorum sensing is a cell-to-cell communication process that allows bacteria to monitor their population density and coordinate gene expression. frontiersin.org By interfering with these signaling pathways, Plipastatin B2 can disrupt various bacterial behaviors that are often crucial for virulence and biofilm formation. The production of Plipastatin B2 itself can be influenced by microbial interactions, suggesting a role in the complex chemical communication that occurs in microbial communities. biorxiv.org

Spectrum of Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria

Plipastatin B2 has demonstrated a range of antibacterial activity. While specific quantitative data on the minimum inhibitory concentrations (MICs) against a wide array of bacteria are not extensively detailed in the provided context, the literature suggests that plipastatins, as a class, are active against both Gram-positive and Gram-negative bacteria. mpg.de The chemical structure of Plipastatin B2, including its amino acid sequence and fatty acid chain, plays a significant role in its spectrum of activity. biorxiv.org Research has noted the activity of plipastatins against various bacterial species, and in some cases, their production is enhanced when in the presence of other microorganisms, indicating a role in microbial competition. frontiersin.orgmpg.de

Mechanisms of Plant Induced Systemic Resistance (ISR) Elicitation

Plipastatin B2 is recognized for its ability to elicit Induced Systemic Resistance (ISR) in plants, a state of heightened defensive capacity against a broad spectrum of pathogens. google.com This phenomenon is a key aspect of its function as a biocontrol agent. The application of substances that stimulate a plant's defense system, such as Plipastatin B2, can lead to a significant level of resistance when the plant is later challenged by pathogens. google.com

Signaling Pathways Involved in Plant Defense Responses

The elicitation of ISR by Plipastatin B2 involves the activation of specific signaling pathways within the plant. While the precise and complete signaling cascade is a subject of ongoing research, it is understood that the interaction of Plipastatin B2 with the plant's cells triggers a series of molecular events. These events lead to the mobilization of the plant's innate defense mechanisms. google.com This response prepares the plant to more effectively and rapidly counter subsequent attacks from pathogenic fungi, bacteria, and viruses. google.com

Synergistic Effects with Other Microbial Metabolites in ISR Induction

The effectiveness of Plipastatin B2 in inducing ISR can be significantly enhanced when it acts in concert with other microbial metabolites. google.com A notable example is the synergistic effect observed between plipastatins and iturins, another class of lipopeptides produced by the same Bacillus subtilis strains. google.com This synergy suggests that the combined action of these different compounds can lead to a more robust and comprehensive activation of the plant's defense systems than any single compound could achieve on its own. The co-production of plipastatins and surfactins has also been shown to be important in hindering the growth of certain plant pathogens. biorxiv.org

Exploration of Other Preclinical Biological Activities

In addition to its well-documented antibacterial and ISR-inducing properties, Plipastatin B2 has been investigated for other preclinical biological activities. Notably, plipastatins were initially identified as inhibitors of phospholipase A2, an enzyme involved in various physiological and pathological processes. google.comukrbiochemjournal.org This inhibitory action points to potential anti-inflammatory properties. Furthermore, research has suggested that plipastatins may possess antifungal and cytotoxic activities. ukrbiochemjournal.org

In Vitro Studies on Anti-Proliferative Mechanisms (e.g., Apoptosis Induction, Cell Cycle Modulation)

Recent research has highlighted the anti-proliferative effects of plipastatins, a class of lipopeptides to which Plipastatin B2 belongs. While specific studies focusing solely on Plipastatin B2 are emerging, the broader family of plipastatins and related fengycins have demonstrated the ability to inhibit the growth of cancer cells through the induction of apoptosis and modulation of the cell cycle.

It has been suggested that plipastatins may inhibit the development and progression of colon cancer by targeting the Bax/Bcl-2 pathway, which is critically involved in apoptosis and cell cycle regulation. funakoshi.co.jp For instance, studies on fengycin (B216660), a closely related lipopeptide, have shown that it can induce apoptosis in human colon cancer HT29 cells. researchgate.net This is achieved by increasing the expression of pro-apoptotic proteins like Bax and caspases, while decreasing the levels of the anti-apoptotic protein Bcl-2. researchgate.net This disruption of the mitochondrial pathway of apoptosis is a key mechanism of its anti-cancer activity. researchgate.net

Furthermore, the modulation of the cell cycle is another important aspect of the anti-proliferative activity of these lipopeptides. Some studies have indicated that they can cause cell cycle arrest, preventing cancer cells from progressing through the phases required for division. researchgate.net For example, fengycin has been shown to induce cell cycle arrest at the G1 phase in HT-29 cells. researchgate.net This is often associated with the downregulation of key cell cycle regulators. researchgate.net

While these findings are promising, it is important to note that much of the detailed mechanistic work has been conducted with mixtures of fengycins or other plipastatin variants. Future research should focus on elucidating the specific effects of purified Plipastatin B2 on various cancer cell lines to fully understand its anti-proliferative potential and mechanisms of action.

Interactive Table: Effect of Fengycin (a Plipastatin-related compound) on Apoptosis-Related Gene and Protein Expression in HT-29 Colon Cancer Cells

| Target | Effect of Fengycin Treatment | Implication |

| Bax | Increased expression | Promotion of apoptosis |

| Bcl-2 | Decreased expression | Inhibition of anti-apoptotic protection |

| Caspase-3 | Increased activation | Execution of apoptosis |

| Caspase-6 | Increased activation | Execution of apoptosis |

Computational and In Vitro Investigations into Antiviral Binding Targets (e.g., SARS-CoV-2 nsp12)

The emergence of the COVID-19 pandemic spurred a global effort to identify antiviral compounds, and lipopeptides like plipastatins have been investigated for their potential to inhibit SARS-CoV-2. The RNA-dependent RNA polymerase (RdRp), also known as nsp12, is a crucial enzyme for the replication and transcription of the viral RNA genome and a primary target for antiviral drugs. mdpi.comprobiologists.comturkjps.org

Computational docking simulations have been employed to predict the binding affinity of various compounds to viral proteins. Docking studies have suggested that Plipastatin A1, a closely related analog of Plipastatin B2, can bind to the target site of SARS-CoV-2 nsp12 with low binding energy, indicating a potentially stable interaction. funakoshi.co.jp This suggests that plipastatins may interfere with the function of this essential viral enzyme. The nsp12 protein, in complex with its co-factors nsp7 and nsp8, forms the core of the viral replication machinery. mdpi.com By binding to nsp12, Plipastatin B2 could potentially disrupt the formation or function of this complex, thereby inhibiting viral replication.

In addition to computational predictions, in vitro studies have provided further evidence for the antiviral activity of related lipopeptides. Surfactin (B1297464), another lipopeptide from Bacillus, has demonstrated the ability to inactivate a range of enveloped viruses, including other coronaviruses. uliege.be The proposed mechanisms of action include the disruption of the viral envelope and the inhibition of membrane fusion, both critical steps in the viral life cycle. uliege.be Fengycin has also been shown to impact viral binding after pre-treatment of cells. uliege.be

While direct in vitro evidence for the inhibition of SARS-CoV-2 by purified Plipastatin B2 is still being established, the existing computational and experimental data for closely related lipopeptides provide a strong rationale for further investigation. Future studies should aim to validate the predicted binding of Plipastatin B2 to SARS-CoV-2 nsp12 and to determine its efficacy in inhibiting viral replication in cell culture models.

Interactive Table: Potential Antiviral Targets and Mechanisms of Plipastatin-Related Lipopeptides

| Lipopeptide Family | Potential Viral Target | Predicted/Observed Mechanism of Action |

| Plipastatins | SARS-CoV-2 nsp12 (RdRp) | Binding to the active site, inhibiting RNA synthesis (computational) funakoshi.co.jp |

| Surfactins | Viral Envelope | Disruption of virion integrity, inhibition of membrane fusion uliege.be |

| Fengycins | Viral Binding | Interference with attachment to host cells uliege.be |

Advanced Methodologies and Strategies for Plipastatin B 2 Research and Development

Bioengineering and Synthetic Biology Approaches for Enhanced Production and Diversification

To bolster the yield of Plipastatin (B1233955) B2 and create a wider array of related compounds, researchers employ a variety of genetic engineering strategies. These techniques range from fine-tuning the expression of biosynthetic genes to the complete transfer of the metabolic pathway into more amenable production hosts.

Promoter Engineering for Constitutive or Inducible Expression

A key strategy to enhance Plipastatin B2 production is the replacement of the native promoter of the ppsABCDE operon, which governs plipastatin biosynthesis, with stronger, more controllable promoters. The native promoter is often subject to complex regulation, including repression during the exponential growth phase by the transition state regulator AbrB. nih.govnih.gov By substituting the native promoter with a strong constitutive promoter, a continuous and high-level expression of the plipastatin biosynthetic genes can be achieved.

For instance, the replacement of the native plipastatin promoter (Ppps) with the strong constitutive promoter Pveg in B. subtilis resulted in an approximately fivefold increase in plipastatin production. nih.gov Similarly, the use of the constitutive promoter P43 to replace the native promoters of both the plipastatin operon and the essential sfp gene (encoding the 4'-phosphopantetheinyl transferase required for activating the non-ribosomal peptide synthetase (NRPS) enzymes) led to significant increases in plipastatin titers. mdpi.comnih.gov Specifically, replacing the plipastatin operon promoter with P43 increased titers by 27%, while replacing the sfp promoter with P43 resulted in a 50% increase. nih.gov

Inducible promoters, which can be activated by specific chemical or physical stimuli, offer another layer of control, allowing for the separation of cell growth from product synthesis, which can be advantageous in large-scale fermentation processes. frontiersin.orgresearchgate.net While constitutive promoters ensure constant gene expression, inducible systems can prevent potential toxicity of the product to the host during the growth phase. frontiersin.org

| Strain/Modification | Promoter Strategy | Outcome | Reference |

| B. subtilis BMV11 | Replacement of native Ppps with constitutive Pveg | ~5-fold increase in plipastatin production | nih.gov |

| B. subtilis M-241 | Replacement of native plipastatin operon promoter with P43 | 27% increase in plipastatin titer (607 mg/mL) | mdpi.comnih.gov |

| B. subtilis M-242 | Replacement of native sfp gene promoter with P43 | 50% increase in plipastatin titer (717 mg/mL) | mdpi.comnih.gov |

Gene Knockout and Overexpression Strategies to Optimize Biosynthetic Flux

Optimizing the metabolic pathways that supply the precursor molecules for Plipastatin B2 biosynthesis is another critical avenue for enhancing production. This involves the targeted deletion (knockout) of genes that divert precursors to competing pathways or the amplification (overexpression) of genes that boost the supply of essential building blocks.

A common strategy is to eliminate the production of other secondary metabolites that compete for the same precursors. For example, disrupting the operon responsible for surfactin (B1297464) production has been explored to channel more resources towards plipastatin synthesis. frontiersin.orguliege.be However, this approach can have complex and sometimes unexpected outcomes. In one study, the deletion of the surfactin operon in a B. subtilis strain engineered for plipastatin production surprisingly led to a loss of plipastatin production, suggesting a previously unknown positive regulatory role of the surfactin synthetase or its components on plipastatin biosynthesis. nih.govresearchgate.net

Conversely, overexpressing genes that are positively involved in the biosynthetic pathway can significantly increase yields. The overexpression of degQ, a pleiotropic regulator, has been shown to stimulate the DegU-P regulatory pathway, which positively controls the ppsABCDE operon, thereby doubling plipastatin production in some engineered strains. nih.govnih.govresearchgate.net Furthermore, increasing the supply of specific amino acid precursors is a promising strategy. For instance, ornithine has been identified as a potential bottleneck in plipastatin production, and its supplementation or the engineering of its metabolic flux could lead to higher yields. nih.govresearchgate.net

More recent studies have focused on the overexpression of genes directly involved in precursor supply and product export. The overexpression of a long-chain fatty acid coenzyme A ligase (lcfA) increased the plipastatin yield by 105%. mdpi.comnih.gov Additionally, the identification and overexpression of a novel efflux transporter, YoeA, which acts as a major exporter for plipastatin, enhanced production by 157%. mdpi.comnih.gov The knockout of this transporter, conversely, led to a 70% decrease in production. nih.gov Co-overexpression of both lcfA and yoeA, coupled with the deletion of the global negative regulator abrB, resulted in a more than five-fold increase in plipastatin production compared to the initial strain. mdpi.comnih.gov

| Genetic Modification | Target Gene/Pathway | Effect on Plipastatin Production | Reference |

| Overexpression | degQ | Doubled production | nih.govresearchgate.net |

| Knockout | Surfactin operon (srfAA-AD) | Loss of production (in BMV9 strain) | nih.govresearchgate.net |

| Overexpression | Long-chain fatty acid coenzyme A ligase (lcfA) | 105% increase | mdpi.comnih.gov |

| Overexpression | Efflux transporter (yoeA) | 157% increase | mdpi.comnih.gov |

| Knockout | Efflux transporter (yoeA) | 70% decrease | nih.gov |

| Co-overexpression & Deletion | lcfA and yoeA overexpression, abrB deletion | 5.26-fold increase | mdpi.comnih.gov |

Recombinant DNA Technologies for Strain Improvement

Recombinant DNA technologies provide the foundational tools for all targeted genetic manipulations aimed at improving Plipastatin B2 production strains. These techniques allow for the precise insertion, deletion, or modification of genes within the host organism's chromosome.

One powerful technique is transformation-associated recombination (TAR) cloning, which has been used to capture and assemble the entire plipastatin biosynthetic gene cluster from a natural producer, B. amyloliquefaciens, and express it in a clean B. subtilis host. nih.gov This involved assembling three large DNA fragments (38.4, 0.3, and 0.8 kb) containing the core biosynthetic genes (ppsA-E), along with the essential sfp and degQ genes, into a heterologous expression host where the native plipastatin genes had been knocked out. nih.gov This approach not only facilitates the high-level production of the natural compound but also provides a platform for further genetic engineering of the pathway. nih.gov

Modern genome editing tools like CRISPR/Cas9 have also been employed for scarless genetic modifications, enabling the efficient replacement of promoters and the deletion or insertion of genes without leaving behind antibiotic resistance markers or other foreign DNA sequences. mdpi.comfrontiersin.org This "clean" engineering is highly desirable for industrial applications. For example, CRISPR/Cas9 was used to replace the native promoters of the plipastatin operon and the sfp gene with the strong constitutive P43 promoter. mdpi.com

Heterologous Expression Systems for Plipastatin B2 Production

Heterologous expression, the transfer of a biosynthetic gene cluster from its native organism into a more suitable production host, is a cornerstone of modern biotechnology. rsc.org Bacillus subtilis is a favored heterologous host for the production of non-ribosomally synthesized peptides like plipastatin due to its well-characterized genetics, its status as a "Generally Regarded As Safe" (GRAS) organism, and its natural proficiency in producing similar compounds. acs.orgnih.gov

The successful heterologous expression of the plipastatin gene cluster from B. amyloliquefaciens into a B. subtilis strain that had its own plipastatin genes removed demonstrates the feasibility of this approach. nih.gov This strategy allows for the production of plipastatin in a host that may have more favorable growth characteristics, be easier to manipulate genetically, or be free from other competing metabolic pathways that could reduce the yield of the desired product. nih.govrsc.org The creation of such heterologous producers is a critical step towards the industrial-scale manufacturing of Plipastatin B2. nih.gov

Rational Design and Combinatorial Biosynthesis of Plipastatin B2 Derivatives

Beyond increasing the yield of the natural product, advanced molecular techniques allow for the rational design and creation of novel Plipastatin B2 derivatives with potentially improved or altered biological activities. This is achieved by manipulating the modular architecture of the NRPS enzymes responsible for plipastatin assembly.

Module and Domain Swapping in NRPS Complexes

The plipastatin synthetase is a massive enzymatic assembly line composed of five proteins (PpsA-E), which are organized into ten distinct modules. nih.govfrontiersin.orgresearchgate.net Each module is responsible for the incorporation of a specific amino acid into the growing peptide chain and is typically comprised of condensation (C), adenylation (A), and thiolation (T) domains. scispace.com The A-domain selects the specific amino acid, the T-domain holds the growing peptide chain, and the C-domain catalyzes the formation of the peptide bond.

By swapping entire modules or individual domains between different parts of the plipastatin synthetase or even from other NRPS systems, it is possible to create new peptide sequences. portlandpress.com For example, deleting module 6 or 7 from the plipastatin NRPS has been shown to produce novel plipastatin analogues, although often in low titers. scispace.comportlandpress.com

A key element in the successful swapping of modules and the interaction between different NRPS subunits are the communication-mediating (COM) domains. nih.govfrontiersin.orgresearchgate.net These domains act as specific "handshakes" between the subunits, ensuring the orderly transfer of the growing peptide chain. Reprogramming these COM domains, for instance through point mutations or by swapping them between different subunits, has been shown to be a powerful strategy for generating novel lipopeptides. nih.govfrontiersin.orgresearchgate.net In one study, a single point mutation in the donor COM domain of the PpsB subunit was sufficient to alter its interaction specificity, leading to the synthesis of new peptide structures. nih.govresearchgate.net The interchangeability of compatible COM domain pairs has been demonstrated, opening the door to a wide range of biocombinatorial experiments to generate new plipastatin derivatives. nih.gov

Communication-Mediating (COM) Domain Engineering for Novel Lipopeptide Synthesis

The biosynthesis of plipastatins is carried out by a series of large, multi-modular enzymes known as nonribosomal peptide synthetases (NRPSs). frontiersin.orgresearchgate.net The specific sequence of amino acids in the final lipopeptide is dictated by the arrangement of these modules. Communication-mediating (COM) domains are crucial for ensuring the correct transfer of the growing peptide chain between different NRPS subunits. researchgate.net

Researchers have successfully engineered these COM domains to reprogram the plipastatin biosynthetic pathway, leading to the creation of novel lipopeptides. researchgate.netnih.gov By altering the donor and acceptor specificities of these domains, the natural assembly line can be redirected to produce structures that are not found in nature. For instance, a single point mutation (Thr-to-Asp) in the donor COM domain of the ppsB subunit was sufficient to change its selectivity towards that of a different subunit, ppsD. researchgate.net This targeted mutation, along with domain deletions and swaps, has led to the generation of a variety of new lipopeptide structures, including cyclic pentapeptides, and linear hexapeptides, heptapeptides, and nonapeptides. researchgate.netnih.gov These biocombinatorial approaches provide a powerful strategy for generating structural diversity and potentially discovering new bioactive compounds. researchgate.netnih.gov

Site-Directed Mutagenesis for Targeted Structural Modifications

Site-directed mutagenesis is a precise genetic technique used to introduce specific changes into the DNA sequence of the genes encoding the NRPS enzymes. This allows for targeted modifications of the resulting Plipastatin B2 structure. frontiersin.orgnih.govuniv-lille.fr By altering the adenylation (A) domains, which are responsible for selecting and activating specific amino acids, researchers can substitute one amino acid for another in the peptide backbone. nih.gov

Structure-Activity Relationship (SAR) Studies of Engineered Variants

Once novel plipastatin variants are synthesized through techniques like COM domain engineering and site-directed mutagenesis, it is crucial to understand how these structural changes affect their biological activity. This is the focus of structure-activity relationship (SAR) studies. uni-saarland.degoogle.comgoogle.com SAR studies systematically evaluate the biological properties of a series of related compounds to identify the key structural features responsible for their effects.

In the context of Plipastatin B2, engineered variants with altered amino acid sequences or fatty acid chains are tested for their antifungal or other biological activities. For instance, novel linear lipopeptides created through COM domain reprogramming have demonstrated antimicrobial activity against various fungal species. researchgate.net The minimum inhibitory concentrations (MICs) of these new compounds against different pathogens are determined to quantify their potency. researchgate.net By correlating specific structural modifications with changes in activity, researchers can build a comprehensive understanding of which parts of the Plipastatin B2 molecule are essential for its function, guiding the rational design of future, more effective lipopeptide-based agents. researchgate.netuni-saarland.de

High-Throughput Screening and Analytical Platforms

The successful research and development of Plipastatin B2 and its engineered variants are heavily dependent on robust and sensitive analytical techniques. These platforms are essential for the purification, quantification, and detailed structural characterization of these complex lipopeptides.

Advanced Chromatographic Techniques (e.g., RP-HPLC, UPLC) for Purification and Quantification

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the separation and purification of plipastatins from complex fermentation broths. nih.govresearchgate.net This method separates molecules based on their hydrophobicity. In a typical RP-HPLC setup, a C18 column is used, and the lipopeptides are eluted using a gradient of acetonitrile (B52724) and water, often with trifluoroacetic acid as a modifier. nih.govresearchgate.nettandfonline.com The elution of the compounds is monitored by detecting their absorbance at a specific wavelength, typically 214 nm. nih.govresearchgate.net